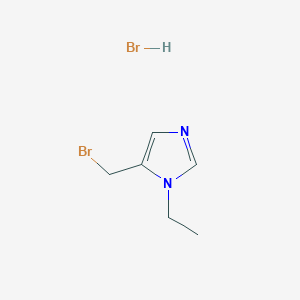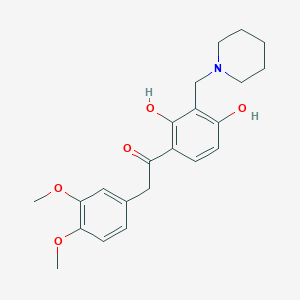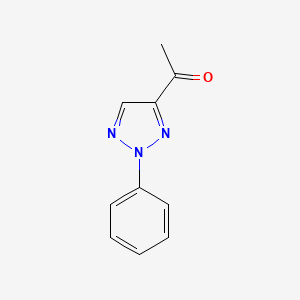
2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the CAS Number: 2567502-34-3 . It is typically stored at a temperature of 4°C and comes in the form of a powder .
Synthesis Analysis
A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis
The molecular formula of this compound is C8H15Cl2N3. The InChI code is 1S/C9H14N2.ClH/c1-7-4-5-11-8 (6-7)9 (2,3)10;/h4-6H,10H2,1-3H3;1H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 224.13. It is a white solid with a melting point of 186–187°C .Applications De Recherche Scientifique
Molecular Structure and Quantum Mechanical Calculations
- DFT and Molecular Docking Studies : A study by Aayisha et al. (2019) explored the molecular structure of a closely related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques. This research highlights the compound's potential as an alpha-2-imidazoline receptor agonist with antihypertensive properties (Aayisha et al., 2019).
Crystal and Molecular Structures
- Crystal Structure Analysis : Odell et al. (2007) conducted a study on the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine, revealing insights into conformational differences and hydrogen-bonding interactions (Odell et al., 2007).
Synthesis and Fragmentation Studies
- Synthesis and Electrospray Ionization : Erkin et al. (2015) studied the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, examining their main fragmentation pathway under positive electrospray ionization (Erkin et al., 2015).
Non-Covalent Interactions and Quantum Chemical Calculations
- Investigation of Non-Covalent Interactions : A study by Zhang et al. (2018) focused on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, employing methods like RDG function and Hirshfeld surfaces to analyze intramolecular non-covalent interactions (Zhang et al., 2018).
Antibacterial Properties
- Synthesis and Antibacterial Evaluation : Research by Etemadi et al. (2016) examined a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines, assessing their potential as antibacterial agents (Etemadi et al., 2016).
Antituberculous Effect
- Antituberculous Activity : A study by Erkin and Krutikov (2007) explored the antituberculous effect of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, emphasizing the importance of the deacetylation process in these compounds (Erkin & Krutikov, 2007).
Safety and Hazards
The compound has been classified under GHS07 and carries a warning signal . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(4-methylpyrimidin-2-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-5-10-7(11-6)8(2,3)9;;/h4-5H,9H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGECBJUQEXSDAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)(C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate](/img/structure/B2377877.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377878.png)
![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)


![N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2377882.png)
![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2377884.png)

![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377890.png)
![1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2377891.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2377898.png)